molecular formula C8H13IO2 B14402509 Methyl 6-iodo-3-methylhex-2-enoate CAS No. 87131-46-2

Methyl 6-iodo-3-methylhex-2-enoate

Cat. No.: B14402509
CAS No.: 87131-46-2
M. Wt: 268.09 g/mol
InChI Key: VUJPRRKTAFOSEQ-UHFFFAOYSA-N
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Description

Methyl 6-iodo-3-methylhex-2-enoate is an organic compound with the molecular formula C8H13IO2 It is an ester derivative of hexenoic acid, featuring an iodine atom at the 6th position and a methyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-iodo-3-methylhex-2-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, formed from a suitable precursor such as a β-keto ester, reacts with an alkyl halide (in this case, an iodide) under basic conditions to form the desired product .

Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions using enolate ions and alkyl halides. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-iodo-3-methylhex-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of methyl 6-hydroxy-3-methylhex-2-enoate or methyl 6-amino-3-methylhex-2-enoate.

    Oxidation Reactions: Formation of 6-iodo-3-methylhex-2-enoic acid.

    Reduction Reactions: Formation of 6-iodo-3-methylhex-2-enol.

Scientific Research Applications

Methyl 6-iodo-3-methylhex-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 6-iodo-3-methylhex-2-enoate involves its interaction with molecular targets through various pathways. The iodine atom can participate in halogen bonding, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and exert specific effects on target molecules .

Comparison with Similar Compounds

Methyl 6-iodo-3-methylhex-2-enoate can be compared with similar compounds such as:

    Methyl 6-bromo-3-methylhex-2-enoate: Similar structure but with a bromine atom instead of iodine.

    Methyl 6-chloro-3-methylhex-2-enoate: Similar structure but with a chlorine atom instead of iodine.

    Methyl 6-fluoro-3-methylhex-2-enoate: Similar structure but with a fluorine atom instead of iodine.

The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs.

Properties

CAS No.

87131-46-2

Molecular Formula

C8H13IO2

Molecular Weight

268.09 g/mol

IUPAC Name

methyl 6-iodo-3-methylhex-2-enoate

InChI

InChI=1S/C8H13IO2/c1-7(4-3-5-9)6-8(10)11-2/h6H,3-5H2,1-2H3

InChI Key

VUJPRRKTAFOSEQ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OC)CCCI

Origin of Product

United States

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